molecular formula C21H23N3O4 B2718975 N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941957-74-0

N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2718975
CAS No.: 941957-74-0
M. Wt: 381.432
InChI Key: IREOZRGLJHGQIF-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
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Biological Activity

N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known by its CAS number 941957-74-0, is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H23N3O4, with a molecular weight of 381.4 g/mol. The structure includes a methoxybenzyl group, a pyrrolidinyl moiety, and an oxalamide linkage, which are crucial for its biological activity.

PropertyValue
Molecular Formula C21H23N3O4
CAS Number 941957-74-0
Molecular Weight 381.4 g/mol

Research indicates that this compound may exert its biological effects through modulation of specific pathways involved in inflammation and cellular signaling. The compound has been shown to influence the activity of tumor necrosis factor-alpha (TNF-alpha), a key cytokine involved in systemic inflammation.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study highlighted the ability of similar oxalamide derivatives to inhibit TNF-alpha production in vitro. This suggests that this compound could potentially reduce inflammatory responses in various pathological conditions .
  • Inhibition of Enzymatic Activity : Preliminary assays indicate that compounds with structural similarities to this compound can inhibit certain enzymes implicated in disease processes. For instance, derivatives have shown IC50 values in the micromolar range against specific targets, suggesting a potent interaction that warrants further investigation .
  • Potential as a Lead Compound : Given its structural characteristics, this compound has been proposed as a lead for drug development targeting diseases such as cancer and inflammatory disorders. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : The modulation of TNF-alpha suggests potential applications in treating autoimmune diseases.
  • Cytotoxicity Against Cancer Cells : Similar compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating potential utility in oncology.

Future Directions

Further studies are necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To better understand the pathways influenced by this compound.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14-11-16(8-9-18(14)24-10-4-7-19(24)25)23-21(27)20(26)22-13-15-5-3-6-17(12-15)28-2/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREOZRGLJHGQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.